

Spectroscopic Data for 2-Amino-4,5-diethoxybenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-4,5-diethoxybenzoic acid

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Executive Summary

This technical guide addresses the available spectroscopic data for **2-Amino-4,5-diethoxybenzoic acid**. Despite a comprehensive search of scientific databases and chemical supplier information, specific experimental spectroscopic data including ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) for **2-Amino-4,5-diethoxybenzoic acid** is not readily available in the public domain. The majority of accessible information pertains to its structural analog, 2-Amino-4,5-dimethoxybenzoic acid. This document will summarize the challenges in data acquisition for the target compound and provide, for comparative purposes, the available data for the closely related dimethoxy analog.

Introduction

2-Amino-4,5-diethoxybenzoic acid is an aromatic organic compound of interest in medicinal chemistry and materials science due to its structural motifs. The presence of an anthranilic acid core substituted with two ethoxy groups suggests its potential as a building block in the synthesis of various heterocyclic systems and as a precursor for novel pharmaceutical agents. Spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. However, a thorough literature and database search reveals a significant gap in the publicly available spectroscopic data for this specific molecule.

Data Unavailability for 2-Amino-4,5-diethoxybenzoic Acid

Extensive searches of chemical databases, scientific literature, and supplier catalogs did not yield any experimental ^1H NMR, ^{13}C NMR, IR, or mass spectrometry data for **2-Amino-4,5-diethoxybenzoic acid**. This suggests that the compound is either not widely synthesized or that its characterization data has not been published in accessible forums.

Spectroscopic Data for the Analog: 2-Amino-4,5-dimethoxybenzoic Acid

For the benefit of researchers working with related structures, this section provides a summary of the available spectroscopic data for the well-documented analog, 2-Amino-4,5-dimethoxybenzoic acid. It is crucial to note that while structurally similar, the substitution of methoxy groups with ethoxy groups will lead to distinct differences in the spectroscopic data, particularly in the chemical shifts and coupling patterns observed in NMR spectroscopy, and the vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ^1H and ^{13}C NMR data for 2-Amino-4,5-dimethoxybenzoic acid.

Table 1: ^1H NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.36	Singlet	1H	Aromatic C-H
6.17	Singlet	1H	Aromatic C-H
3.91	Singlet	3H	Methoxy ($-\text{OCH}_3$)
3.86	Singlet	3H	Methoxy ($-\text{OCH}_3$)

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

Chemical Shift (δ) ppm	Assignment
168.0 (approx.)	Carboxylic Acid Carbonyl (C=O)
150.0 - 155.0	Aromatic C-O
140.0 - 145.0	Aromatic C-N
110.0 - 120.0	Aromatic C-H
100.0 - 105.0	Aromatic C-H
55.0 - 56.0	Methoxy (-OCH ₃)

Note: The exact chemical shifts for ^{13}C NMR can vary depending on the solvent and experimental conditions. The values presented are approximate based on typical ranges for such functional groups.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Amino-4,5-dimethoxybenzoic Acid

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3200	N-H	Stretching (Amino group)
3300 - 2500	O-H	Stretching (Carboxylic acid)
1700 - 1680	C=O	Stretching (Carboxylic acid)
1620 - 1580	C=C	Stretching (Aromatic ring)
1250 - 1200	C-O	Stretching (Aryl ether)

Mass Spectrometry (MS) Data

The expected molecular weight of 2-Amino-4,5-dimethoxybenzoic acid (C₉H₁₁NO₄) is approximately 197.19 g/mol . Mass spectrometry would typically show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass.

Experimental Protocols

As no specific experimental data for **2-Amino-4,5-diethoxybenzoic acid** was found, a generalized protocol for the acquisition of spectroscopic data for a similar solid organic compound is provided below.

General Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ^{13}C . Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy

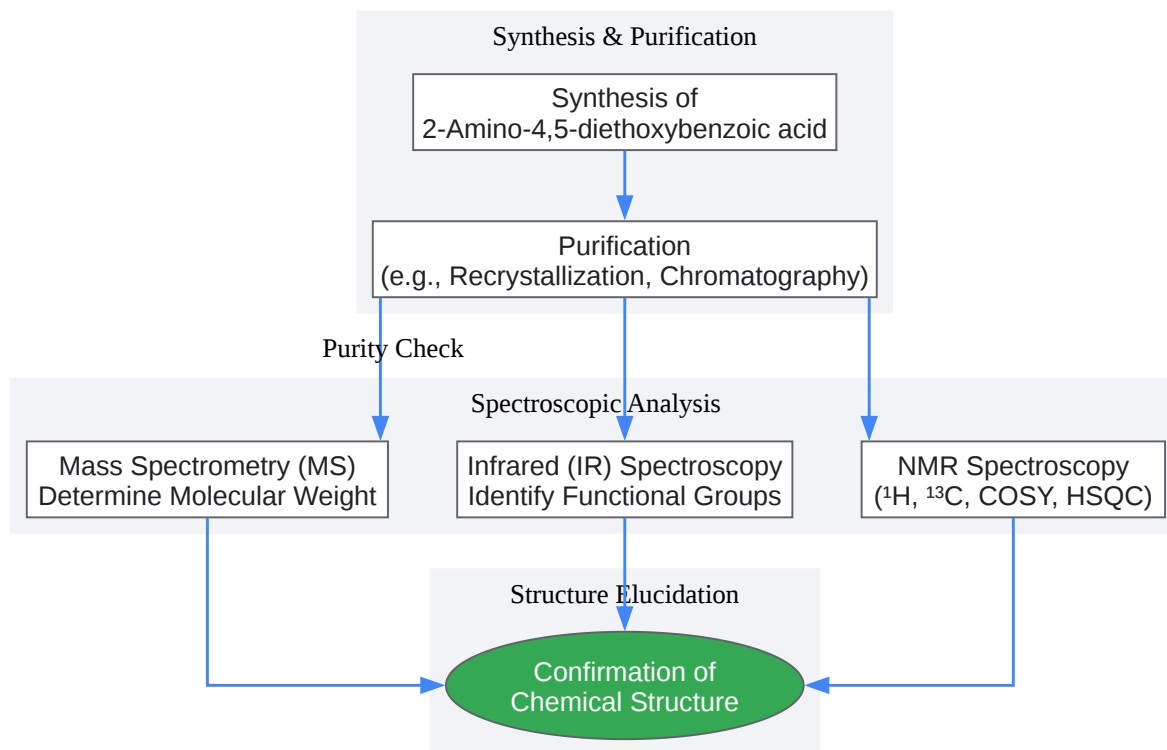
- **Sample Preparation:** Prepare the sample using a suitable method such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
- **Data Analysis:** Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **2-Amino-4,5-diethoxybenzoic acid** would follow a systematic approach to confirm its structure.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While **2-Amino-4,5-diethoxybenzoic acid** represents a molecule of potential interest, there is a notable absence of its spectroscopic data in the public domain. This guide has highlighted this data gap and, for comparative and illustrative purposes, has provided the available spectroscopic information for the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid. Researchers intending to work with **2-Amino-4,5-diethoxybenzoic acid** will likely need to perform a de novo synthesis and a full suite of spectroscopic analyses to confirm its structure.

and purity. The generalized protocols and logical workflow provided herein offer a foundational approach for such an endeavor.

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